molecular formula C16H17N3O B13059475 N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine

N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine

Cat. No.: B13059475
M. Wt: 267.33 g/mol
InChI Key: JZPWLDSMRBRIEB-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropanoic acid derivatives with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the methoxy and methyl groups. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives

Scientific Research Applications

N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnoline: Similar structure but lacks the imine group.

    7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnoline: Similar structure but lacks the methoxy group.

    N-methoxy-3-phenyl-5,6,7,8-tetrahydrocinnoline: Similar structure but lacks the methyl group.

Uniqueness

N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine is unique due to the presence of both methoxy and methyl groups, as well as the imine functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

(E)-N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine

InChI

InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b19-16+

InChI Key

JZPWLDSMRBRIEB-KNTRCKAVSA-N

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=CC=C3

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.